4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS No.: 361173-81-1
Cat. No.: VC6303642
Molecular Formula: C20H25N3O2S
Molecular Weight: 371.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361173-81-1 |
|---|---|
| Molecular Formula | C20H25N3O2S |
| Molecular Weight | 371.5 |
| IUPAC Name | 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H25N3O2S/c1-5-23(6-2)14-9-7-13(8-10-14)18(25)22-19-21-15-11-20(3,4)12-16(24)17(15)26-19/h7-10H,5-6,11-12H2,1-4H3,(H,21,22,25) |
| Standard InChI Key | GBTWFKFHHSSHEI-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |
Introduction
Chemical Identity and Structural Characteristics
4-(Diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic organic compound featuring a benzothiazole core fused with a tetrahydrocyclohexenone ring and substituted with a diethylamino-benzamide moiety. Its molecular formula is , with a molecular weight of 371.5 g/mol. The IUPAC name delineates its structure:
-
Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole (sulfur and nitrogen-containing heterocycle).
-
Tetrahydrocyclohexenone substituent: A partially saturated cyclohexane ring with a ketone group at the 7-position and two methyl groups at the 5-position.
-
Benzamide side chain: A 4-(diethylamino)benzamide group attached to the thiazole nitrogen.
Molecular Geometry and Stereochemistry
The compound’s three-dimensional structure, derived from its InChI key (GBTWFKFHHSSHEI-UHFFFAOYSA-N), reveals a planar benzothiazole system with substituents oriented to maximize conjugation. The diethylamino group introduces steric bulk, potentially influencing binding interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.5 g/mol |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |
| Solubility | Not publicly available |
| PubChem CID | 4340949 |
Synthesis and Manufacturing
The synthesis of 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves multi-step organic reactions, typically proceeding through two primary stages:
Formation of the Benzothiazole Core
The benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For this compound, 5,5-dimethylcyclohexane-1,3-dione reacts with elemental sulfur and ammonium acetate under reflux conditions to yield the tetrahydrobenzothiazol-7-one intermediate .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | S, NHOAc, Δ |
| 2 | Nucleophilic Acyl Substitution | 4-(Diethylamino)benzoyl chloride, EtN, DCM |
Structural and Functional Analogues
Comparative analysis with structurally related compounds provides insights into potential biological activities:
Analogues with Antimicrobial Activity
Benzothiazole derivatives, such as 2-aminobenzothiazoles, exhibit broad-spectrum antimicrobial properties by inhibiting bacterial DNA gyrase. The diethylamino group in this compound may enhance membrane permeability, a hypothesis supported by studies on similar amphiphilic molecules .
Challenges and Future Directions
Current research gaps include:
-
Solubility and bioavailability: The lack of solubility data impedes formulation development. Prodrug strategies, such as phosphate esterification, could enhance aqueous solubility.
-
Target validation: High-throughput screening against kinase panels is needed to identify primary molecular targets.
-
Toxicological profiling: Acute and chronic toxicity studies in model organisms are essential for translational applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume